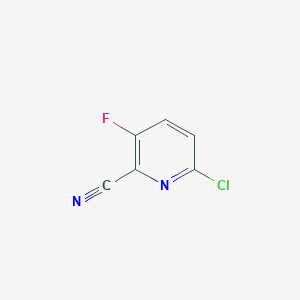

6-Chloro-3-fluoropicolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-fluoropicolinonitrile is a chemical compound with the CAS Number: 1207609-52-6 . Its molecular weight is 156.55 and its molecular formula is C6H2ClFN2 . It is a solid substance and is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-3-fluoro-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C6H2ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at 2-8°C . .Scientific Research Applications

Antibacterial Agents Development

One area of application is in the development of antibacterial agents. Research into 1,4-dihydro-4-oxopyridinecarboxylic acids, for example, highlights the synthesis and structure-activity relationships of various derivatives, including those with chloro and cyano groups at the C-6 position, achieved through the Sandmeyer reaction. These compounds have been evaluated for their antibacterial activity, indicating the potential utility of related chemical structures in developing new antibacterial drugs (Matsumoto et al., 1984).

Organic Chemistry and Material Science

In organic chemistry and material science, the nitrile function, including structures related to "6-Chloro-3-fluoropicolinonitrile," is significant for C-C bond formation reactions. This is evident in the synthesis of acrylonitrile derivatives, which are valuable for constructing bioactive heterocycles, further underlining the compound's importance in synthetic organic chemistry and the development of materials with potential biological activity (Naveen et al., 2006).

Photodynamic Therapy

Derivatives of "this compound" have also been explored in the context of photodynamic therapy (PDT) for cancer treatment. The synthesis of phthalocyanines containing morpholine substituents showcases this application, where the photophysicochemical properties of these compounds, including their fluorescence quantum yields and singlet oxygen generation capabilities, are of particular interest. Such studies indicate the potential of these derivatives in PDT, a minimally invasive therapeutic approach for cancer (Demirbaş et al., 2022).

Molecular Structure and Vibrational Spectra Analysis

The study of molecular structure and vibrational spectra of compounds closely related to "this compound," like 3-chloro-4-fluoro benzonitrile, provides insights into their physical and chemical properties. Such research aids in understanding the compound's behavior in various conditions, which is crucial for its application in different scientific and technological fields (Sundaraganesan et al., 2008).

Synthesis of Radioligands for PET Imaging

Additionally, derivatives of "this compound" have been synthesized for use as radioligands in positron emission tomography (PET) imaging, particularly for studying extrathalamic nicotinic acetylcholine receptors. This application underscores the compound's relevance in the development of diagnostic tools in neurology and oncology (Zhang & Horti, 2004).

Safety and Hazards

properties

IUPAC Name |

6-chloro-3-fluoropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTQNABZNJWPLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)

![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)

![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)

![N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2750511.png)

![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)

![{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride](/img/structure/B2750524.png)

![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2750525.png)